4-methyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pentanoic acid
Description
The compound 4-methyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pentanoic acid is a thiazolidinone derivative characterized by a five-membered heterocyclic core (1,3-thiazolidin-4-one) with a Z-configured benzylidene substituent at position 3. The sulfanylidene (C=S) group at position 2 and the pentanoic acid side chain at position 3 contribute to its reactivity and solubility profile, respectively. This compound is hypothesized to exhibit anticancer activity due to structural similarities with synthesized thiazolidinone derivatives reported in the literature .
Properties
IUPAC Name |
4-methyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S2/c1-10(2)6-12(18(22)23)20-17(21)15(28-19(20)27)9-11-7-13(24-3)16(26-5)14(8-11)25-4/h7-10,12H,6H2,1-5H3,(H,22,23)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFBUGDTNJRAKG-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)O)N1C(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pentanoic acid typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the sulfanylidene and trimethoxyphenyl groups. Common reagents used in these reactions include thioamides, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the trimethoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
4-methyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pentanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-methyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
Thiazolidinone derivatives are a versatile class of bioactive molecules. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, synthesis, physicochemical properties, and bioactivity.
Structural and Substituent Comparisons
Key Observations :
- Trimethoxyphenyl vs. Chlorophenyl : The target’s 3,4,5-trimethoxy group provides strong electron-donating effects, enhancing stability and π-π stacking interactions in biological systems compared to the electron-withdrawing 4-chlorophenyl group in .
Physicochemical Properties
Notes:
- The target’s higher molecular weight (C₂₁H₂₅NO₇S₂) suggests greater lipophilicity compared to simpler analogs like 6f.
- pKa values (~3.5) indicate similar acidity across derivatives, critical for ionization in physiological environments .
Bioactivity
- Anticancer Activity: The trimethoxyphenyl group in the target compound is structurally analogous to combretastatin A-4 derivatives, which inhibit tubulin polymerization . Comparable thiazolidinones (e.g., 6f) show IC₅₀ values in the micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
- Substituent Impact : Chlorophenyl derivatives (e.g., ) may exhibit reduced potency due to electron-withdrawing effects, while allyloxy or hydrazone-linked analogs (e.g., ) could target different pathways, such as kinase inhibition.
Biological Activity
4-Methyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pentanoic acid is a complex organic compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thiazolidinone family, characterized by a thiazolidinone ring and various functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 337.41 g/mol.
Structural Formula
Key Features
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 337.41 g/mol |
| CAS Number | 476663-25-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiazolidinone ring can inhibit specific enzymes involved in metabolic pathways.
- Antioxidant Properties : The presence of sulfur-containing groups may contribute to antioxidant activity, reducing oxidative stress in cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that compounds similar to 4-methyl-2-[...]-pentanoic acid exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazolidinone derivatives can induce apoptosis in breast cancer cells through the modulation of the PI3K/Akt signaling pathway.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.
- Neuroprotective Effects : Some studies have explored the neuroprotective potential of thiazolidinone derivatives in models of neurodegenerative diseases, indicating a possible role in reducing neuronal cell death.
Summary of Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
